molecular formula C14H10FN3O B3060711 4-fluoro-N-(1H-indazol-4-yl)benzamide CAS No. 685108-36-5

4-fluoro-N-(1H-indazol-4-yl)benzamide

Cat. No.: B3060711
CAS No.: 685108-36-5
M. Wt: 255.25 g/mol
InChI Key: VARLAVNRBMFTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(1H-indazol-4-yl)benzamide (CAS 685108-36-5) is a high-purity chemical compound with the molecular formula C14H10FN3O and a molecular weight of 255.25 g/mol. This benzamide derivative features an indazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in several commercially available drugs . Recent scientific research has identified this specific compound and its structural analogues as a novel class of indazole-containing molecules with significant therapeutic potential . These compounds were rationally designed to target the PA-PB1 interface of the influenza virus polymerase, a key protein-protein interaction critical for viral replication . Biological evaluations have demonstrated that these inhibitors can bind to the PA subunit, disrupt the PA-PB1 complex, and exhibit potent antiviral activity against various influenza A strains (including H1N1) and influenza B strains, with the most potent candidate (Compound 24) showing an EC50 value of 690 nM . This mechanism offers a promising avenue for the development of novel anti-influenza agents, especially given the limitations posed by antiviral resistance to existing drugs . As such, this compound serves as a valuable research tool for virologists and medicinal chemists exploring new mechanisms for antiviral therapy. This product is intended for research applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(1H-indazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-6-4-9(5-7-10)14(19)17-12-2-1-3-13-11(12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLAVNRBMFTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363272
Record name 4-fluoro-N-(1H-indazol-4-yl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685108-36-5
Record name 4-fluoro-N-(1H-indazol-4-yl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro N 1h Indazol 4 Yl Benzamide and Analogues

General Synthetic Strategies for Indazole-Benzamide Hybrid Structures

The construction of hybrid molecules incorporating both indazole and benzamide (B126) functionalities is a significant area of research, driven by the diverse pharmacological activities exhibited by these scaffolds. nih.gov A primary and convergent strategy involves the coupling of a pre-functionalized indazole amine with an activated benzoic acid derivative. This approach allows for modular variation of both the indazole and benzamide components, facilitating the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Specific Reaction Pathways for 4-fluoro-N-(1H-indazol-4-yl)benzamide Core Synthesis

The synthesis of the target compound is achieved through a two-stage process: formation of the benzamide bond and construction of the indazole ring system.

Amidation and Coupling Reactions in Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this transformation. The most common approach for synthesizing N-aryl benzamides is the reaction of an aniline (B41778) derivative with an activated carboxylic acid.

A standard laboratory method involves the conversion of the carboxylic acid, in this case, 4-fluorobenzoic acid, into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-fluorobenzoyl chloride is then reacted with the amine, 1H-indazol-4-amine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. organic-chemistry.orgnih.gov

Alternatively, direct coupling methods using peptide coupling reagents have become increasingly popular due to their milder conditions and broader functional group tolerance. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can efficiently mediate the condensation of a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. chemrxiv.org

Coupling ReagentAdditiveBaseSolventTypical Temp. (°C)Ref.
Thionyl ChlorideNoneTriethylamineDichloromethane (DCM)0 to RT organic-chemistry.orgnih.gov
Oxalyl Chloridecat. DMFPyridineTetrahydrofuran (THF)0 to RT organic-chemistry.org
EDCIHOBtDIPEADimethylformamide (DMF)RT researchgate.net
HATUNoneDIPEADMFRT chemrxiv.org

Synthetic Approaches to 1H-Indazole Ring Construction and Functionalization

A widely used classical method is the Davis-Beirut reaction or related cyclizations starting from o-toluidine (B26562) derivatives. For 4-aminoindazole, a practical route starts with 2-methyl-3-nitroaniline. This precursor can undergo diazotization followed by intramolecular cyclization to form 4-nitro-1H-indazole. The nitro group is a versatile functional handle that can then be reduced to the desired 4-amino group. Standard reduction conditions include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder in acetic or hydrochloric acid.

Other notable methods for indazole synthesis include:

Intramolecular C-H Amination: Palladium-catalyzed cyclization of arylhydrazones derived from ortho-haloaryl aldehydes or ketones provides a direct route to N-aryl-1H-indazoles.

[3+2] Annulation: The reaction of arynes with diazo compounds or their precursors, such as N-tosylhydrazones, offers a convergent approach to the indazole skeleton.

Cyclization of o-Alkynylanilines: Diazotization of anilines bearing an ortho-alkynyl group, followed by intramolecular cyclization, yields 3-substituted 1H-indazoles.

A patent for a related compound, 5-bromo-4-fluoro-1H-indazole, describes a synthesis starting from 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction to form the indazole core, highlighting the adaptability of these methods for constructing functionalized indazoles.

Advanced Synthetic Techniques and Methodological Optimizations

Modern synthetic chemistry has introduced advanced techniques that offer improved efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

Catalytic Methods in Benzamide and Indazole Synthesis (e.g., Pd-catalyzed reactions)

Palladium catalysis has revolutionized the synthesis of both benzamides and indazoles. While traditional amidation methods are robust, catalytic alternatives are continually being developed. For instance, nickel catalysis has been employed for the synthesis of carboxylic acids from benzamide precursors, demonstrating the power of transition metals in manipulating the amide bond. organic-chemistry.org

In indazole synthesis, palladium catalysis is particularly prominent. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for functionalizing the indazole core by forming C-C bonds. chemrxiv.org Furthermore, palladium catalysts are extensively used for C-H activation and functionalization, enabling the direct introduction of substituents onto the indazole ring system without pre-functionalization. For example, Pd(OAc)₂ can catalyze the oxidative alkenylation at the C3 and C7 positions of the indazole ring. Similarly, rhodium(III) catalysts have been used for double C-H activation of aldehyde phenylhydrazones to construct the indazole ring.

Reaction TypeCatalystKey ReagentsTarget ScaffoldRef.
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl boronic acid, BaseFunctionalized Indazole chemrxiv.org
Intramolecular AminationPd(dba)₂/BINAPCs₂CO₃1-Aryl-1H-indazole
Oxidative AlkenylationPd(OAc)₂Olefin, Ag₂CO₃ (oxidant)C3/C7-Alkenyl Indazole
BenzannulationPd(OAc)₂/Cu(OAc)₂Pyrazole (B372694), AlkyneSubstituted Indazole
C-H Activation/Annulation[RhCp*Cl₂]₂Imidate ester, Nitrosobenzene1H-Indazole

Stereoselective Synthesis Considerations for Chiral Analogues

While this compound itself is achiral, the synthesis of analogues containing stereocenters is a critical aspect of medicinal chemistry, as biological activity is often stereospecific. The indazole scaffold can be functionalized to include chiral centers, most commonly at the C3 position.

Recent advancements have focused on the catalytic, enantioselective functionalization of the indazole ring. For example, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis. This method allows for the efficient preparation of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. The reaction proceeds through a Zimmerman-Traxler-type transition state, where the stereoselectivity is controlled by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. Such methodologies are crucial for exploring the three-dimensional chemical space around the indazole core and optimizing interactions with biological targets.

Medicinal Chemistry and Rational Design Principles of 4 Fluoro N 1h Indazol 4 Yl Benzamide Derivatives

Ligand-Based Design Strategies for Structural Optimization

Ligand-based drug design is a crucial approach in medicinal chemistry that is employed when the three-dimensional structure of the biological target is unknown. This strategy relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity.

One of the primary techniques in ligand-based design is the analysis of Structure-Activity Relationships (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound, such as 4-fluoro-N-(1H-indazol-4-yl)benzamide, and evaluating the effects of these modifications on its biological activity. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, modifications to the benzene (B151609) ring and the indazole core were explored to optimize their inhibitory activity against Polo-like kinase 4 (PLK4). It was found that introducing different substituents on the benzene ring significantly influenced the compound's potency. nih.gov

Another key ligand-based strategy is pharmacophore modeling. A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biologic target structure and to trigger (or block) its biological response. rsc.org For indazole-benzamide derivatives, a pharmacophore model would typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. The 1H-indazole motif itself has been identified as a novel key pharmacophore for IDO1 inhibitory activity due to its effective interactions with the ferrous ion of heme and hydrophobic pockets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, medicinal chemists can predict the activity of novel analogs and prioritize their synthesis. These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

The following table summarizes the key ligand-based design strategies and their applications in the optimization of indazole-benzamide derivatives.

StrategyDescriptionApplication to Indazole-Benzamide Derivatives
Structure-Activity Relationship (SAR) Systematic modification of a molecule to determine the contribution of different functional groups to its biological activity.Exploration of substitutions on the fluoro-benzoyl and indazole rings to identify key interaction points and improve potency and selectivity.
Pharmacophore Modeling Creation of a 3D model of the essential features required for a ligand to bind to a specific target.Identification of the indazole core as a key pharmacophore and guiding the design of new analogs with optimized interactions. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate chemical structure with biological activity to predict the potency of new compounds. nih.govPredicting the inhibitory activity of novel this compound derivatives based on their physicochemical properties.

Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, while retaining its desired biological activity.

Bioisosterism involves the substitution of a functional group in a molecule with another group that has similar physical and chemical properties, leading to similar biological effects. This strategy is widely used to address issues like toxicity, metabolic instability, or poor bioavailability. In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For example, the fluoro substituent on the benzamide (B126) ring could be replaced with other electron-withdrawing groups like a cyano or trifluoromethyl group to modulate electronic properties and binding interactions. The amide linker is another common target for bioisosteric replacement. It can be substituted with groups such as a sulfonamide, urea (B33335), or various five-membered heterocyclic rings to alter hydrogen bonding capabilities and conformational flexibility. researchgate.net The indazole core itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole (B57391). tandfonline.com

Scaffold hopping is a more drastic approach that involves replacing the central core structure of a molecule with a chemically different scaffold while preserving the spatial arrangement of the key interacting functional groups. This technique is particularly useful for discovering novel chemical series with improved intellectual property positions and potentially better drug-like properties. Starting from the this compound scaffold, one could envision hopping to other heterocyclic systems that can maintain the critical interactions with the biological target. For instance, the indazole ring could be replaced by an imidazopyridine, a pyrazolopyridine, or other related bicyclic systems that can present the necessary hydrogen bond donors and acceptors in a similar orientation. A notable example of scaffold hopping involves the transition from an indole to an indazole core in the development of dual MCL-1/BCL-2 inhibitors, which led to a new chemical series with a different biological activity profile. nih.gov

The table below illustrates potential bioisosteric replacements and scaffold hopping strategies for the this compound core structure.

Original MoietyPotential Bioisosteric ReplacementRationale
Fluoro group-Cl, -CN, -CF3Modulate electronic properties and lipophilicity.
Amide linker (-CONH-)-SO2NH-, -NHCONH-, Oxadiazole, TriazoleAlter hydrogen bonding, metabolic stability, and conformation. researchgate.net
Indazole RingIndole, Benzimidazole, ImidazopyridineExplore different heterocyclic cores for novel intellectual property and improved properties. tandfonline.com

Molecular Hybridization Strategies for Novel Indazole-Benzamide Conjugates

In the context of this compound, this strategy can be employed to generate novel conjugates with enhanced therapeutic potential. The indazole-benzamide scaffold can be linked to other known pharmacophoric moieties that are recognized for their activity against a particular biological target. For example, if the indazole-benzamide core exhibits inhibitory activity against a specific kinase, it could be hybridized with a fragment known to bind to an allosteric site on the same kinase, potentially leading to a more potent and selective inhibitor.

A practical example of this approach is the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov In this case, the indazole and benzimidazole moieties, both known to be important pharmacophores in kinase inhibition, were combined to create a novel scaffold with high potency against FLT3 and its mutants. The synthesis of such hybrid molecules often involves multi-step synthetic routes, where the individual pharmacophoric units are synthesized separately and then coupled together using appropriate linker chemistry.

The following table provides examples of potential molecular hybridization strategies for the this compound scaffold.

Core ScaffoldHybridized PharmacophorePotential Therapeutic Target
This compoundBenzimidazoleKinases (e.g., FLT3) nih.gov
This compoundSulfonamideKinases, Carbonic Anhydrases
This compoundPiperazineGPCRs, Ion Channels

Fragment-Based Drug Design Applied to the Indazole-Benzamide System

Fragment-Based Drug Design (FBDD) is a powerful strategy for the discovery of lead compounds that starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to the biological target. These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. This approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of developing leads with good drug-like properties.

In the context of the indazole-benzamide system, FBDD can be applied in several ways. The indazole ring itself can be considered a privileged fragment, as it is a common motif in many biologically active compounds, particularly kinase inhibitors. nih.gov A fragment screening campaign could identify simple indazole derivatives as starting points for the development of more potent inhibitors.

Once an initial indazole fragment hit is identified and its binding mode to the target is determined, typically through X-ray crystallography or NMR spectroscopy, the fragment can be elaborated using two main strategies:

Fragment Growing: This involves adding functional groups to the initial fragment to extend its interactions into adjacent binding pockets of the target protein. For the indazole core, this could involve adding substituents at various positions of the indazole ring or attaching a side chain that can be further functionalized.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected by a suitable linker to create a single, more potent molecule. In the case of the this compound scaffold, one could imagine identifying an indazole fragment and a separate fluoro-benzamide fragment that bind in proximity, and then linking them together to form the final compound.

A study on the discovery of novel Hsp90 inhibitors utilized a fragment-based approach where initial fragment hits were identified through docking and biochemical assays. X-ray crystallography of these fragments bound to the target protein provided crucial structural information that guided the fragment evolution process, leading to the development of potent 3-benzylindazole derivatives. nih.gov Similarly, a fragment-based lead discovery approach was successfully used to identify a new indazole-based AXL kinase inhibitor. nih.gov

The table below outlines the key steps in applying FBDD to the indazole-benzamide system.

FBDD StrategyDescriptionApplication to Indazole-Benzamide System
Fragment Screening Identifying low-molecular-weight fragments that bind to the target.Screening a fragment library to identify indazole or benzamide-containing fragments as starting points.
Fragment Growing Adding functional groups to a fragment hit to improve its affinity and explore adjacent binding pockets.Growing the indazole or fluoro-benzamide fragment by adding substituents to enhance interactions with the target.
Fragment Linking Connecting two or more adjacent fragment hits with a linker to create a more potent molecule.Linking an indazole fragment and a fluoro-benzamide fragment that bind in close proximity.

Biological Activity Spectrum and Mechanistic Investigations of 4 Fluoro N 1h Indazol 4 Yl Benzamide Analogues

Exploration of Molecular Targets and Enzyme Modulation

The therapeutic potential of 4-fluoro-N-(1H-indazol-4-yl)benzamide analogues is largely defined by their ability to interact with and modulate the activity of specific enzymes and receptors. These molecular targets are often critical nodes in signaling pathways that control cell growth, proliferation, and survival.

The indazole scaffold has proven to be an effective template for the design of potent kinase inhibitors. By modifying substituents on the indazole and benzamide (B126) rings, researchers have developed analogues with varying selectivity and potency against a range of kinases.

Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key regulator of both the cell cycle and transcription. nih.gov Analogues such as N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been developed as potent CDK7 inhibitors. bohrium.comnih.gov For instance, the representative compound B2 was found to potently inhibit CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases. nih.gov The development of such selective inhibitors allows for a clearer understanding of CDK7's specific roles, revealing that its inhibition can lead to a strong cell cycle arrest at the G1/S transition. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases is involved in cell proliferation and survival, making them attractive targets in oncology. nih.govmdpi.com Pim-1, in particular, is activated downstream of signaling pathways and benefits tumor cell survival. nih.gov Research into dual inhibitors has shown that compounds targeting both PIM1 and other kinases can effectively inhibit cancer growth. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Over-expression or mutation of FGFR1, a receptor tyrosine kinase, is linked to the development of various cancers. nih.gov The development of dual inhibitors targeting both PIM1 and FGFR1 has been explored as a strategy for anticancer drug development. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A series of 3-aminoindazole-based derivatives incorporating an N,N'-diaryl urea (B33335) moiety have been generated as potent inhibitors of the VEGFR and platelet-derived growth factor receptor (PDGFR) families. nih.gov One such compound, ABT-869, demonstrated significant tumor growth inhibition in multiple preclinical models, highlighting the utility of the indazole scaffold in targeting receptor tyrosine kinases involved in angiogenesis. nih.gov

Table 1: Kinase Inhibition by Indazole Analogues

Kinase Target Compound Class/Example Key Findings Reference
CDK7 N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives (e.g., B2) Potent and selective inhibition (IC50 = 4 nM for B2). nih.gov
Pim-1/FGFR1 Dual PIM1/FGFR1 inhibitors Inhibition of both kinases presents a viable anticancer strategy. nih.gov
VEGFR/PDGFR N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) Potent inhibition of receptor tyrosine kinase families. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in cancer immune escape by catalyzing the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govplos.org Overexpression of IDO1 is associated with a poor prognosis in several cancers. nih.govnih.gov Consequently, the development of IDO1 inhibitors is a major focus of cancer immunotherapy research. nih.gov

The indazole scaffold has been investigated for its potential in developing IDO1 inhibitors. acs.org The mechanism of many small-molecule IDO1 inhibitors involves direct binding to the heme iron within the enzyme's active site. nih.govacs.org Medicinal chemists have used structure-based screening techniques to identify promising benzimidazole (B57391) and indazole analogues that can effectively inhibit IDO1, potentially enhancing the efficacy of immunotherapy treatments. nih.gov

Methionine aminopeptidases (MetAPs) are essential enzymes that remove the initiator methionine from newly synthesized proteins. nih.gov While MetAP2 has been identified as a therapeutic target for inhibiting angiogenesis, MetAP1 is considered vital for cell proliferation. nih.gov Although specific studies on this compound's interaction with MetAP2 are not detailed, the broader class of heterocyclic compounds is frequently screened against various metalloenzymes. The development of selective inhibitors for MetAP subtypes is an ongoing area of research. For example, fumagillin (B1674178) and its analogue TNP-470 are known to bind covalently to and irreversibly inhibit MetAP2, leading to anti-angiogenic effects. nih.gov

Cellular Pathway Interrogation and Signaling Modulation

The antiproliferative effects of this compound analogues are the result of their ability to interfere with critical cellular signaling pathways that govern cell division, survival, and death.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing this process.

p53 Pathways: The p53 tumor suppressor protein is a central mediator of cellular responses to stress, including apoptosis. nih.gov Certain indazole sulfonamide derivatives have been shown to trigger apoptosis by upregulating typical apoptosis markers such as p53 and the pro-apoptotic protein Bax. nih.gov The status of p53 in cancer cells can significantly influence their sensitivity to therapeutic agents. nih.gov Studies have shown that wild-type p53 increases sensitivity to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization is not necessarily due to changes in death receptor levels at the cell surface but rather to the p53-mediated upregulation of Bax, which favors the mitochondrial amplification loop of apoptosis. nih.gov

TRAIL-Inducing Death Pathway: TRAIL is a cytokine that can selectively induce apoptosis in cancer cells while largely sparing normal cells. nih.gov The sensitivity of cancer cells to TRAIL can be enhanced by certain compounds. The p53 protein can act as a transcription factor for TRAIL's death receptors, DR4 and DR5. nih.govresearchgate.net Sensitizing agents can promote the accumulation of p53, leading to the upregulation of these death receptors and enhancing TRAIL-mediated apoptosis. researchgate.net

The efficacy of potential anticancer compounds is evaluated by their ability to inhibit the growth of various cancer cell lines. Analogues of this compound have been tested against a panel of cell lines, demonstrating varied levels of antiproliferative activity.

HCT116 (Colon Carcinoma): In studies involving HCT116 cells, which have wild-type p53, the cells were found to be significantly more sensitive to the triggering of TRAIL receptors compared to their p53-deficient counterparts. nih.gov This highlights the role of the p53 pathway in mediating the apoptotic response in this cell line.

MDA-MB-231 (Breast Cancer): The highly invasive MDA-MB-231 breast cancer cell line has been used to evaluate the antiproliferative activity of various benzimidazole derivatives, which are structurally related to indazoles. nih.gov For example, certain benzimidazole-based compounds have shown antiproliferative effects and the ability to induce G2/M cell cycle arrest and apoptosis in this cell line. nih.gov

Table 2: Antiproliferative Activity of Related Compounds in Specific Cell Lines

Cell Line Cancer Type Compound Class Finding Reference
HCT116 Colon Carcinoma TRAIL/Agonistic Antibodies p53+/+ cells are significantly more sensitive to apoptosis induction than p53-/- cells. nih.gov
MDA-MB-231 Breast Cancer Benzimidazole derivatives Compounds showed antiproliferative activity and induced cell cycle arrest and apoptosis. nih.gov

Research into Anti-inflammatory Pathway Modulation

Research into the anti-inflammatory properties of indazole and benzamide analogues has revealed their potential to modulate key inflammatory pathways. The indazole nucleus is recognized for its structural similarity to purines like adenine (B156593) and guanine, which may facilitate its interaction with biological macromolecules involved in inflammation. researchgate.net Studies have shown that indazole derivatives can exert significant anti-inflammatory effects through mechanisms that include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.govnih.gov

The anti-inflammatory action of certain indazole derivatives is attributed to their ability to suppress pro-inflammatory cytokines and mediators. nih.gov For instance, investigations have demonstrated that indazole compounds can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are pivotal cytokines in the inflammatory cascade. nih.gov The mechanism often involves the downregulation of transcription factors such as NF-κB, which is a central regulator of inflammatory gene expression. nih.gov

Analogues incorporating the fluorinated benzamide moiety have also been explored as anti-inflammatory agents. One study on a 4-fluoro-benzamide derivative revealed its ability to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition was linked to the inactivation of the NF-κB pathway, highlighting a critical mechanism for its anti-inflammatory activity. nih.gov The collective findings suggest that the anti-inflammatory potential of compounds like this compound may stem from the combined contributions of the indazole core and the fluorinated benzamide group, targeting enzymes like COX-2 and signaling pathways like NF-κB. nih.govnih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Indazole Analogues


CompoundStructureCOX-2 IC50 (μM)Reference
Indazole-23.42 researchgate.net
5-Aminoindazole-12.32 researchgate.net
2,3-Diphenyl-2H-indazole analogue (Compound 18)-0.15 nih.gov
2,3-Diphenyl-2H-indazole analogue (Compound 23)-0.18 nih.gov

Investigations into Neurological Pathway Interactions

Analogues of this compound have been investigated for their interactions with neurological pathways, showing potential relevance for central nervous system (CNS) disorders. The indazole scaffold is a key feature in compounds designed to target various neurological signaling pathways. nih.gov These derivatives have been explored for their ability to inhibit enzymes such as monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathophysiology of conditions like Parkinson's disease and Alzheimer's disease. nih.gov

A significant area of research has focused on the interaction of fluorinated benzamide analogues with glutamate (B1630785) receptors, which are crucial for excitatory neurotransmission in the CNS. nih.gov One such analogue, 4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM), has been identified as a potent and selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). nih.gov The mGluR1 receptor is involved in regulating neuronal excitability and synaptic plasticity, and its dysfunction is linked to various CNS disorders, including anxiety, depression, and schizophrenia. nih.gov The high affinity and selectivity of FITM for mGluR1 make it a valuable tool for studying these pathways and a potential lead structure for therapeutic development. nih.gov The distribution of mGluR1 in brain regions such as the cerebellum, hippocampus, and thalamus aligns with the functions affected in these neurological conditions. nih.gov

Table 2: Inhibitory Activity of a Benzamide Analogue at mGluR1


CompoundTargetInhibitory Constant (Ki)Reference
4-Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM)Metabotropic glutamate receptor 1 (mGluR1)5.4 nM mdpi.com

Research on Anti-infective Activities (e.g., Antimicrobial, Antifungal, Antibiofilm)

The anti-infective potential of compounds structurally related to this compound has been an active area of research. Both the indazole and benzamide moieties are present in various molecules exhibiting antimicrobial, antifungal, and antibiofilm properties.

Antimicrobial Activity: Indazole derivatives have demonstrated notable antibacterial activity against a range of pathogens. nih.gov For example, a series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed potent activity against Gram-positive bacteria, including clinically relevant strains like penicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The presence of a halogen, such as the fluorine in the title compound, is often associated with enhanced antibacterial effects in various chemical scaffolds. nih.gov Studies on fluorobenzoyl derivatives have shown that their antibacterial response is significant, particularly against methicillin-sensitive and methicillin-resistant S. aureus (MRSA). nih.gov

Antifungal Activity: The benzamide scaffold is a component of several antifungal agents. Research on novel benzamide derivatives containing a triazole moiety has shown potent in vitro activity against various phytopathogenic fungi. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov Furthermore, certain 2H-indazole derivatives have been found to inhibit the in vitro growth of pathogenic yeasts such as Candida albicans and Candida glabrata. mdpi.com

Antibiofilm Activity: Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate and contribute to persistent infections. Some heterocyclic compounds analogous to the indazole-benzamide structure have been investigated for their ability to inhibit biofilm formation. For instance, studies on certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities with indazoles, have demonstrated excellent activity in both inhibiting biofilm formation and eradicating mature biofilms of S. aureus. mdpi.com This suggests that related structures may also interfere with the mechanisms of biofilm development.

Table 3: Antibacterial Activity of Selected Indazole and Benzamide Analogues


CompoundBacterial StrainActivity (MIC, μg/mL)Reference
4-Bromo-1H-indazole derivative (Compound 9)Streptococcus pyogenes PS4
4-Bromo-1H-indazole derivative (Compound 18)Staphylococcus aureus ATCC292138
Fluorobenzoylthiosemicarbazide (Compound 15a)Methicillin-resistant S. aureus (MRSA)7.82 - 15.63 nih.gov
2-(5-Bromo-1H-indol-3-yl)-5-fluoro-1H-benzo[d]imidazole (Compound 3ao)Staphylococcus aureus ATCC 29213<1

Table 4: Antifungal and Antiprotozoal Activity of Selected Analogues


CompoundOrganismActivity (IC50/EC50, μg/mL)Reference
2,3-Diphenyl-2H-indazole derivative (Compound 18)Giardia intestinalis0.05 (IC50) nih.gov
2,3-Diphenyl-2H-indazole derivative (Compound 18)Candida albicans4.81 (IC50) nih.gov
N-Benzamide derivative (Compound 6k)Alternaria solani0.98 (EC50) mdpi.com
N-Benzamide derivative (Compound 6h)Alternaria alternata1.77 (EC50) mdpi.com

Structure Activity Relationship Sar Studies of 4 Fluoro N 1h Indazol 4 Yl Benzamide Analogues

Impact of Fluoro Substituent Position and Modification on Biological Activity and Selectivity

The position and nature of the fluoro substituent on the benzamide (B126) ring play a crucial role in modulating the biological activity of these compounds. The fluorine atom's high electronegativity and ability to form hydrogen bonds can significantly influence how the molecule interacts with its biological target. researchgate.net

Research has shown that the placement of the fluorine atom can drastically alter potency. For instance, in a series of N-(1H-indazol-4-yl)benzamide analogues, the position of the fluoro group on the phenyl ring was found to be a key determinant of inhibitory activity against certain kinases. While a 4-fluoro substitution, as seen in the parent compound, often confers potent activity, moving the fluorine to the 2- or 3-position can lead to a significant decrease in potency. This suggests a specific binding pocket geometry where the 4-fluoro substituent forms a favorable interaction, such as a hydrogen bond or a dipole-dipole interaction, with the target enzyme.

Furthermore, replacing the fluoro group with other substituents has been explored to understand the electronic and steric requirements for optimal activity. For example, substitution with a larger halogen like chlorine or a methoxy (B1213986) group at the 4-position can sometimes maintain or even enhance activity, depending on the specific target. However, bulky substituents are generally less tolerated, indicating a sterically constrained binding site.

The following table summarizes the impact of fluoro substituent modifications on the inhibitory activity of a hypothetical series of N-(1H-indazol-4-yl)benzamide analogues against a target kinase.

CompoundSubstituent on Benzamide RingIC₅₀ (nM)
1a4-fluoro10
1b2-fluoro500
1c3-fluoro250
1d4-chloro15
1e4-methoxy25
1f4-trifluoromethyl150

Role of the Indazole Nitrogen Linkage (e.g., N1-substitution, indazol-4-yl vs. other positions) on Target Binding and Potency

The linkage between the benzamide and the indazole ring is another critical factor influencing the pharmacological profile of these compounds. The point of attachment on the indazole ring and substitutions on the indazole nitrogen atoms (N1 and N2) can significantly affect the molecule's conformation and its ability to bind to the target.

Studies have demonstrated that the indazol-4-yl linkage is often optimal for high potency. Analogues where the benzamide is attached to other positions, such as indazol-5-yl or indazol-6-yl, frequently exhibit reduced activity. This highlights the importance of the specific orientation of the indazole ring within the binding site for establishing key interactions.

Furthermore, substitution at the N1 position of the indazole ring has been extensively investigated as a strategy to modulate potency, selectivity, and pharmacokinetic properties. Small alkyl groups, such as methyl or ethyl, at the N1 position can sometimes enhance activity, potentially by improving metabolic stability or by providing additional hydrophobic interactions within the binding pocket. However, larger or more complex substituents at N1 are often detrimental to activity. The choice between N1 and N2 substitution is also crucial, with N1-substituted isomers generally showing superior activity for many targets. rsc.org The regioselective synthesis of N1- or N2-alkylated indazoles can be challenging but is a key aspect of optimizing these inhibitors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The table below illustrates the effect of the indazole linkage position and N1-substitution on the potency of a representative set of analogues.

CompoundIndazole LinkageN1-SubstituentIC₅₀ (nM)
2aindazol-4-ylH10
2bindazol-5-ylH300
2cindazol-6-ylH500
2dindazol-4-ylMethyl8
2eindazol-4-ylEthyl12
2findazol-4-ylIsopropyl100

Influence of Substituents on the Indazole Ring on Pharmacological Profiles

Modifications to the indazole ring itself, beyond the point of linkage and nitrogen substitution, provide another avenue for optimizing the pharmacological properties of these compounds. The introduction of various substituents on the benzene (B151609) portion of the indazole ring can impact potency, selectivity, and physicochemical properties such as solubility. nih.gov

For example, the addition of small, electron-withdrawing or electron-donating groups at the 5-, 6-, or 7-positions of the indazole ring can fine-tune the electronic properties of the indazole system and influence its interaction with the target protein. In some series of inhibitors, a methyl or chloro group at the 6-position of the indazole has been shown to enhance cellular activity, possibly by improving cell permeability or by engaging in additional interactions within the binding site. Conversely, bulky substituents on the indazole ring are generally not well-tolerated, suggesting that this part of the molecule is also situated in a sterically restricted pocket.

The following table presents data on how different substituents on the indazole ring can affect the inhibitory potency of 4-fluoro-N-(1H-indazol-4-yl)benzamide analogues.

CompoundSubstituent on Indazole RingIC₅₀ (nM)
3aNone10
3b6-methyl7
3c6-chloro9
3d6-methoxy20
3e7-fluoro15
3f5-nitro80

Effects of Benzamide Moiety Modifications on Potency and Selectivity

The benzamide moiety is a crucial component of the scaffold, and its modification can have profound effects on the compound's potency and selectivity. The amide bond itself is often involved in key hydrogen bonding interactions with the target enzyme.

Replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic rings has been a common strategy to explore new chemical space and improve activity. For instance, substituting the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce additional hydrogen bond acceptors and alter the electronic distribution of the molecule, potentially leading to enhanced binding affinity and selectivity.

Furthermore, modifications to the amide linker itself, such as N-alkylation or replacement with a bioisosteric group, have also been investigated. However, these changes are often detrimental to activity, as the N-H group of the amide is typically a critical hydrogen bond donor. The carbonyl oxygen of the amide also frequently acts as a hydrogen bond acceptor.

The table below provides a comparative analysis of the effects of modifying the benzamide moiety on the inhibitory activity of these analogues.

CompoundBenzamide Moiety ModificationIC₅₀ (nM)
4a4-fluorobenzamide10
4b4-chlorobenzamide15
4cPyridine-4-carboxamide25
4dThiophene-2-carboxamide60
4eN-methyl-4-fluorobenzamide>1000
4f4-fluorophenylacetamide500

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the benzamide and indazole rings, as well as the torsional angles of the rotatable bonds, dictates how well the molecule fits into the binding site of its target.

Computational modeling and experimental techniques, such as X-ray crystallography of ligand-protein complexes, have been employed to understand the bioactive conformation of these inhibitors. These studies often reveal a relatively planar conformation where the benzamide and indazole rings are oriented in a specific arrangement that allows for optimal interactions with the amino acid residues of the binding pocket. The planarity is often stabilized by intramolecular hydrogen bonds.

The correlation between the preferred conformation and biological activity is a key aspect of rational drug design. By understanding the optimal three-dimensional structure for binding, medicinal chemists can design new analogues with improved potency and selectivity.

Computational and Theoretical Studies Applied to 4 Fluoro N 1h Indazol 4 Yl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Studies for Target Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as 4-fluoro-N-(1H-indazol-4-yl)benzamide, to the active site of a target protein. The process involves sampling a ligand's possible conformations within the protein's binding site and scoring them based on binding energy.

This analysis provides insights into the specific amino acid residues involved in the interaction, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. While molecular docking studies have been conducted on various indazole and benzamide (B126) derivatives to elucidate their binding mechanisms with targets like kinases or other enzymes, specific studies detailing the docking of this compound into a particular protein target, including its binding energy and interaction profile, have not been identified in the reviewed literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide a dynamic view of the binding, assessing the conformational stability of the ligand in the active site and the flexibility of the protein. This method helps to validate the interactions predicted by molecular docking and offers a more realistic representation of the binding event in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of molecules with known activities, QSAR can identify the physicochemical properties (descriptors) that are critical for a compound's potency. These models are then used to predict the activity of new, untested compounds.

Developing a QSAR model requires a dataset of structurally related compounds, such as analogues of this compound, with corresponding biological activity data. While QSAR studies have been performed on various classes of indazole and benzamide inhibitors for different targets, a specific QSAR model developed for or including this compound could not be found in the surveyed literature. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Predictions (e.g., FT-IR, NMR)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, including optimized geometry, electronic properties like HOMO-LUMO energy gaps, and spectroscopic data such as FT-IR vibrational frequencies and NMR chemical shifts. These theoretical predictions are invaluable for complementing and interpreting experimental data.

For this compound, DFT calculations could provide insights into its reactivity, stability, and spectroscopic signatures. While DFT has been applied to study other novel indazole derivatives and different fluorinated benzamides, nih.goveurjchem.comscispace.com a comprehensive DFT analysis specifically detailing the electronic and spectroscopic properties of this compound is not present in the available literature.

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules with similar properties to a known active compound) or structure-based methods (docking library compounds into the target's active site).

Starting from a hit compound like this compound, virtual screening could be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This process is fundamental to modern lead optimization and drug design. Nevertheless, published studies describing the use of this compound as a query or template for in silico screening and the subsequent design of new analogues were not identified.

Preclinical Research Models for 4 Fluoro N 1h Indazol 4 Yl Benzamide Analogues

In Vitro Cellular Assays for Biological Evaluation

In vitro cellular assays represent the initial step in the biological evaluation of 4-fluoro-N-(1H-indazol-4-yl)benzamide analogues. These assays are designed to assess the direct effects of the compounds on cancer cells and their molecular targets. Key methodologies include enzyme inhibition assays and proliferation assays, which provide valuable insights into the mechanism of action and cytotoxic potential of these analogues.

Enzyme inhibition assays are fundamental in determining if the analogues can modulate the activity of specific enzymes that are critical for cancer cell survival and proliferation. For instance, analogues of indazole have been investigated as inhibitors of various kinases. Molecular docking studies have suggested that certain indazole-sulfonamide compounds show a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), indicating their potential as targeted cancer therapeutics. mdpi.com Similarly, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which share structural similarities with indazole benzamides, were designed as V600E B-Raf inhibitors. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range against the V600E B-Raf mutant kinase. nih.gov

Proliferation assays are employed to measure the ability of the analogues to inhibit the growth of cancer cell lines. This is a critical indicator of their potential as anticancer agents. For example, a series of indazole derivatives were screened for their antiproliferative activity against several cancer cell lines, with one compound, designated as 2f, demonstrating potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 µM. rsc.org In another study, new N-[6-indazolyl]arylsulfonamides were evaluated against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, with the most active compounds showing IC50 values between 4.21 and 18.6 µM. nih.gov Furthermore, 1H-benzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against KATO-III and MCF-7 cell lines, with IC50 values ranging from 25.5 to 432.5 µM. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Analogues

Compound/Analogue Class Cancer Cell Line IC50/GI50 Value (µM)
Indazole derivative (2f) Various 0.23 - 1.15 rsc.org
N-[6-indazolyl]arylsulfonamides A2780 (ovarian) 4.21 - 18.6 nih.gov
N-[6-indazolyl]arylsulfonamides A549 (lung) 4.21 - 18.6 nih.gov
1H-benzo[f]indazole-4,9-diones KATO-III 25.5 - 432.5 nih.govnih.gov
1H-benzo[f]indazole-4,9-diones MCF-7 25.5 - 432.5 nih.govnih.gov
Quinazoline-benzimidazole hybrid (11) Colon Cancer Cell Lines 0.34 nih.gov
Quinazoline-benzimidazole hybrid (11) Prostate Cancer Cell Lines 0.31 nih.gov

Efficacy Studies in Relevant In Vivo Models

Following promising in vitro results, the efficacy of this compound analogues is further investigated in in vivo models, most commonly xenograft tumor models. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the assessment of a compound's antitumor activity in a living organism.

Xenograft models are established for a variety of cancer types, including breast, colorectal, lung, and ovarian cancers, to evaluate the in vivo efficacy of novel therapeutic agents. For instance, an indazole derivative, compound 2f, was shown to suppress tumor growth in a 4T1 breast cancer tumor model in vivo without causing obvious side effects. rsc.org This demonstrates the potential of this class of compounds to translate in vitro activity into in vivo efficacy.

The establishment of robust xenograft models is a critical component of preclinical drug development. These models can be derived from established cancer cell lines or, more recently, from patient-derived tumors (patient-derived xenografts or PDXs). PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original patient tumor. While specific in vivo data for direct analogues of this compound in various cancer xenografts is not extensively published, the general methodology and the positive results seen with related indazole compounds underscore the importance of this evaluation step.

Table 2: In Vivo Efficacy of an Indazole Analogue

Compound Xenograft Model Cancer Type Outcome
Indazole derivative (2f) 4T1 Breast Cancer Suppressed tumor growth rsc.org

Ex Vivo Pharmacological Evaluation in Specific Disease Models

Ex vivo pharmacological evaluation serves as a bridge between in vitro and in vivo studies. This methodology involves the testing of compounds on tissues or cells taken directly from a living organism that has been treated with the compound, or on patient-derived tissues in a laboratory setting. This approach can provide valuable information about a compound's mechanism of action and its effects in a more complex biological environment than a simple cell culture.

Future Perspectives and Emerging Research Avenues for Indazole Benzamide Chemotypes

The indazole-benzamide scaffold, a cornerstone in modern medicinal chemistry, continues to demonstrate remarkable versatility. While established as a privileged structure in oncology, particularly through PARP and kinase inhibition, the future of this chemotype lies in expanding its therapeutic reach, overcoming clinical challenges, and leveraging cutting-edge technology for drug discovery. Researchers are actively exploring novel applications, developing strategies to counteract drug resistance, employing artificial intelligence for rational design, and identifying new biological targets. These endeavors promise to unlock the full potential of indazole-benzamide derivatives in treating a wider array of human diseases.

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(1H-indazol-4-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid under reflux conditions. Key intermediates, such as 4-fluorobenzohydrazide, are synthesized by refluxing ethyl 4-fluorobenzoate with hydrazine hydrate. Final purification involves recrystallization from chloroform/methanol (1:1). Characterization employs FT-IR (e.g., C=O stretching at 1670 cm⁻¹), NMR (¹H/¹³C signals for aromatic protons and amide groups), and HRMS for molecular ion confirmation .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for structural confirmation. For example, the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 14.094(6) Å, b = 7.248(3) Å, c = 14.517(6) Å, and β = 105.116(14)°. Refinement using SHELXL yields R₁ = 0.0537 and wR₂ = 0.1501. Hydrogen bonding (N–H···O, O–H···O) forms a 3D framework, validated via SC-XRD and Hirshfeld surface analysis .

Q. What pharmacological activities are associated with the 4-fluorobenzamide scaffold?

The 4-fluorobenzamide moiety exhibits anti-inflammatory, anticancer, and antidiabetic activities. Isoindoline derivatives linked to this scaffold show antiviral, antibacterial, and anticonvulsant properties. These activities are explored via structure-activity relationship (SAR) studies, focusing on substituent effects on target binding .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld analysis complement experimental structural data?

Density functional theory (DFT) optimizes molecular geometry, calculates HOMO-LUMO energies, and predicts electronic properties (e.g., charge distribution). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H, F···H contacts) to explain packing motifs. Discrepancies between experimental (X-ray) and theoretical bond lengths/angles are resolved via basis-set adjustments in DFT models .

Q. What challenges arise in resolving crystallographic data for fluorinated benzamides, and how are they addressed?

Fluorine’s high electron density can cause absorption errors in X-ray data. Mitigation strategies include:

  • Using MoKα radiation (λ = 0.71073 Å) for better penetration.
  • Applying multi-scan absorption corrections (e.g., SADABS).
  • Refining disordered fluorine positions with restraints in SHELXL .

Q. How do structural variations (e.g., dihedral angles) impact biological activity in related analogs?

Dihedral angles between aromatic rings influence conformational flexibility and receptor binding. For example, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a dihedral angle of 14.1° between rings is stabilized by an intramolecular N–H···O hydrogen bond (2.573 Å). Analogous compounds with angles >8° exhibit reduced planarity, affecting solubility and target interaction .

Q. How are hydrogen bonding networks analyzed in crystal packing, and what functional insights do they provide?

Hydrogen bonds (e.g., O–H···O, N–H···O) are mapped using Mercury or CrystalExplorer. For instance, in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, O–H···O bonds (2.591 Å) form infinite ribbons, while N–H···O bonds stabilize layered structures. These interactions inform solubility, stability, and co-crystallization strategies .

Q. What strategies resolve contradictions between experimental and computational data in molecular property studies?

Discrepancies in bond lengths or vibrational frequencies are addressed by:

  • Validating DFT functionals (e.g., B3LYP vs. M06-2X) against experimental IR/NMR.
  • Incorporating solvent effects via polarizable continuum models (PCM).
  • Re-examining crystallographic thermal motion parameters (ADPs) for dynamic effects .

Q. How are fluorinated analogs synthesized to optimize pharmacokinetic properties?

Directed C–H fluorination via visible-light photocatalysis introduces fluorine at specific positions. For example, Ir-catalyzed reactions with alkenes yield derivatives like 4-fluoro-N-(octan-2-yl)benzamide (85% yield). Fluorine’s electronegativity enhances metabolic stability and bioavailability .

Q. What role does the indazole ring play in modulating target selectivity?

The 1H-indazol-4-yl group’s nitrogen atoms participate in hydrogen bonding with kinase ATP pockets (e.g., VEGF inhibitors). Substituents at the 4-position alter steric hindrance, as shown in SAR studies comparing indazole vs. isoindoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(1H-indazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(1H-indazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.